7-(2,4-Dinitrophenoxy)chromen-2-one
Description
7-(2,4-Dinitrophenoxy)chromen-2-one (CAS: 314742-00-2) is a synthetic coumarin derivative with the molecular formula C₁₆H₁₀N₂O₇ and a molecular weight of 342.26 g/mol . It is structurally characterized by a chromen-2-one (coumarin) backbone substituted with a 2,4-dinitrophenoxy group at the 7-position and a methyl group at the 4-position (in its 4-methyl variant) . The compound is synthesized via microwave-assisted O-alkylation or classical nucleophilic substitution, with structural confirmation through NMR (e.g., δ 131.35 ppm for aromatic carbons) and mass spectrometry (m/z 372.1433) .
Key applications include:
- Fluorescent probe for hydrogen sulfide (H₂S) detection: The compound undergoes thiolysis in the presence of H₂S, exhibiting excitation/emission maxima at 323/445 nm with high selectivity over other thiols (e.g., cysteine, glutathione) .
- Anticancer and antibacterial activity: Derivatives like 7-(2,4-Dinitrophenoxy)-5-hydroxy-3-phenyl-4H-chromen-4-one (C3) show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and cancer cell lines (IC₅₀ < 30 µM) .
Properties
Molecular Formula |
C15H8N2O7 |
|---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)chromen-2-one |
InChI |
InChI=1S/C15H8N2O7/c18-15-6-2-9-1-4-11(8-14(9)24-15)23-13-5-3-10(16(19)20)7-12(13)17(21)22/h1-8H |
InChI Key |
FKGRKMCAKYMDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Coumarin Core Formation via Knoevenagel Condensation
The coumarin scaffold is typically constructed using a Knoevenagel condensation between a dihydroxybenzaldehyde derivative and a β-keto ester. For example, 2,4-dihydroxybenzaldehyde reacts with diethylmalonate in the presence of piperidine to yield 7-hydroxycoumarin.
Reaction Conditions:
-
Reactants: 2,4-Dihydroxybenzaldehyde (1.0 eq), diethylmalonate (1.2 eq)
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Ethanol, reflux
This step establishes the hydroxyl group at the 7-position, which is critical for subsequent functionalization.
Introduction of the 2,4-Dinitrophenoxy Group
The 7-hydroxy group undergoes nucleophilic aromatic substitution with 2,4-dinitrochlorobenzene (DNCB) under basic conditions. This reaction leverages the electron-withdrawing nitro groups on DNCB to activate the chloro substituent for displacement.
General Procedure:
-
Mixing Phase: 7-Hydroxycoumarin and DNCB are combined in a polar aprotic solvent (e.g., DMSO or DMF).
-
Base Addition: A strong base (e.g., KOH or NaOH) is added dropwise to deprotonate the hydroxyl group, forming a nucleophilic alkoxide.
-
Reaction Conditions: Heating at 80–100°C for 4–6 hours ensures complete substitution.
-
Workup: The product is isolated via filtration, washed with deionized water, and vacuum-dried.
Example Parameters:
Mechanistic Insights
Nucleophilic Aromatic Substitution Mechanism
The substitution at the 7-position proceeds via a two-step mechanism:
-
Deprotonation: The hydroxyl group of 7-hydroxycoumarin is deprotonated by a strong base, forming a phenoxide ion.
-
Electrophilic Attack: The phenoxide ion attacks the electron-deficient chloro position of DNCB, facilitated by the meta-directing nitro groups.
Key Factors Influencing Reactivity:
-
Electron-Withdrawing Effects: Nitro groups enhance the electrophilicity of DNCB.
-
Solvent Polarity: Polar aprotic solvents stabilize the transition state.
-
Temperature: Elevated temperatures accelerate reaction kinetics.
Optimization Strategies
Control of Byproducts
The primary byproduct, 2,4-dinitrophenol, arises from hydrolysis of DNCB. Strategies to minimize this include:
Purification Techniques
-
Washing Protocol: Post-reaction washes with hot deionized water (90°C) remove residual DNCB and salts.
-
Vacuum Drying: Drying at 60–80°C under reduced pressure (<300 Pa) ensures product stability.
Analytical Characterization
Spectroscopic Data
Representative NMR Data (DMSO-d6):
Purity Assessment
High-performance liquid chromatography (HPLC) analyses typically show >95% purity under the following conditions:
Comparative Analysis of Methodologies
Industrial-Scale Considerations
The patent CN105367426A highlights scalable production techniques for nitroaryl ethers, emphasizing:
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dinitrophenoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation might produce various oxidized forms of the compound.
Scientific Research Applications
7-(2,4-Dinitrophenoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(2,4-dinitrophenoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
7-(2,4-Dinitrophenoxy)-5-hydroxy-3-phenyl-4H-chromen-4-one (C3) Structure: Features a phenyl group at C3 and a hydroxyl group at C5, in addition to the 2,4-dinitrophenoxy substituent . Activity: Exhibits broad-spectrum antibacterial activity (MIC < 10 µg/mL against MRSA) and anticancer effects (IC₅₀ < 30 µM) . Applications: Primarily explored for therapeutic use, unlike the H₂S detection role of the methyl-substituted variant .
7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one Structure: Substituted with a trifluoromethyl group and phenyl ring at C4 .
Aurapten Derivatives (e.g., 7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one) Structure: Linear prenyl or modified terpene chains at C7 . Activity: Demonstrated antimicrobial properties but weaker cytotoxicity compared to dinitrophenoxy derivatives . Applications: Studied for natural product-inspired drug discovery .
7-Methoxy-2-(2-nitrophenyl)chromen-4-one Structure: Nitrophenyl and methoxy substituents at C2 and C7 .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
Antibacterial and Anticancer Performance C3 demonstrated 10-fold greater potency against MRSA compared to unsubstituted chrysin derivatives, attributed to the electron-deficient dinitrophenoxy group enhancing target binding . In contrast, the 4-methyl variant lacks cytotoxicity at 150 µg/mL, making it suitable for diagnostic applications .
Fluorescent Probe Specificity 7-(2,4-Dinitrophenoxy)-4-methylchromen-2-one showed >95% selectivity for H₂S over competing thiols in vitro, with a detection limit of 0.1 µM .
Structure-Activity Relationships (SAR)
Q & A
Q. What are the common synthetic routes for preparing 7-(2,4-dinitrophenoxy)chromen-2-one, and what are the critical reaction conditions?
The synthesis typically involves a multi-step process:
- Core Formation : Condensation of a substituted phenol with a carbonyl precursor (e.g., via Pechmann or Kostanecki–Robinson reactions) to form the chromenone backbone.
- Functionalization : Introduction of the 2,4-dinitrophenoxy group via nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring reacts with a phenoxide ion under alkaline conditions (e.g., K₂CO₃/DMF at 80–100°C) .
- Key Considerations : Reaction efficiency depends on the electron-withdrawing nature of the nitro groups, which activate the phenoxy group for substitution. Purification often requires column chromatography due to byproducts from incomplete substitution.
Q. How do the structural features of this compound influence its reactivity in biological and chemical systems?
- Nitro Groups : The 2,4-dinitrophenoxy moiety is highly electron-deficient, facilitating nucleophilic attack (e.g., by thiols or amines). This reactivity underpins its use in selective detection of biomolecules like H₂S .
- Chromenone Core : The conjugated system enables fluorescence properties, while substituents at the 7-position modulate steric and electronic interactions with targets.
- Methodological Insight : UV-Vis and fluorescence spectroscopy are critical for tracking reactivity, with shifts in λmax indicating successful substitution or binding events .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Structural Confirmation : NMR (¹H/¹³C) and X-ray crystallography validate substitution patterns and stereochemistry (e.g., distinguishing between regioisomers) .
- Purity Assessment : HPLC-MS or GC-MS identifies impurities, while elemental analysis ensures stoichiometric accuracy.
- Functional Analysis : Fluorescence quenching assays and cyclic voltammetry evaluate redox behavior and electron-transfer pathways .
Advanced Research Questions
Q. What mechanistic insights explain the selective fluorescence "turn-on" response of this compound-based probes for H₂S?
- Mechanism : The 2,4-dinitrophenoxy group acts as a fluorescence quencher via photoinduced electron transfer (PET). H₂S selectively cleaves the ether bond through nucleophilic aromatic displacement, releasing the fluorescent chromenone scaffold .
- Experimental Validation : Time-resolved fluorescence and LC-MS confirm the formation of 7-hydroxy-chromen-2-one and 2,4-dinitrophenthiol as reaction byproducts .
- Limitations : False positives may arise from other nucleophiles (e.g., glutathione), necessitating control experiments in complex matrices.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Case Study : While some studies highlight antimicrobial activity (e.g., in bark extracts ), others report negligible effects. Contradictions may arise from:
- Structural Variability : Minor substituent changes (e.g., at the 3-position) alter target affinity.
- Assay Conditions : Differences in solvent polarity, pH, or bacterial strains impact results.
- Methodological Solutions : Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ comparisons) improve reproducibility. Synchrotron-based crystallography can further elucidate structure-activity relationships .
Q. What role does computational modeling play in optimizing this compound derivatives for specific applications?
- Density Functional Theory (DFT) : Predicts electronic transitions (e.g., HOMO-LUMO gaps) to tailor fluorescence properties .
- Molecular Docking : Identifies binding interactions with biological targets (e.g., H₂S-producing enzymes like cystathionine γ-lyase) .
- Machine Learning : Trains models on existing datasets to predict synthetic yields or bioactivity, reducing trial-and-error experimentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
